molecular formula C23H15NO2S B5029754 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one

3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one

Cat. No. B5029754
M. Wt: 369.4 g/mol
InChI Key: OOOVNPKNRXMBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of naphthoquinone derivatives and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one in lab experiments is its high potency and specificity. However, its limitations include its low solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one. These include:
1. Further studies on its anti-cancer activity and potential use in cancer therapy.
2. Investigation of its anti-inflammatory activity and potential use in treating inflammatory diseases.
3. Studies on its anti-microbial activity and potential use in developing new antibiotics.
4. Development of more efficient synthesis methods for this compound.
5. Exploration of its potential use in other therapeutic applications.
In conclusion, 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one is a synthetic compound that has shown promising results in various scientific studies. Its potential therapeutic applications make it a subject of interest for future research.

Synthesis Methods

The synthesis of 3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one involves the condensation of 2-amino-3-methyl-1,4-naphthoquinone with 2-chlorobenzoic acid followed by a thionation reaction. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.

properties

IUPAC Name

14-methyl-10-phenoxy-15-sulfanylidene-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO2S/c1-24-18-11-12-19(26-14-7-3-2-4-8-14)22-21(18)17(13-20(24)27)15-9-5-6-10-16(15)23(22)25/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOVNPKNRXMBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=CC1=S)C4=CC=CC=C4C(=O)C3=C(C=C2)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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